molecular formula C16H19NO2S B444096 Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate CAS No. 351157-96-5

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No. B444096
CAS RN: 351157-96-5
M. Wt: 289.4g/mol
InChI Key: FHKDPLMAWMZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCC1=CC=C (C=C1)C2=CSC (=C2C (=O)OC ©C)N . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 289.4 and a molecular formula of C16H19NO2S .

Scientific Research Applications

Thiophene Derivatives in Carcinogenic Evaluation

Thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This study highlights the importance of evaluating structural analogues for their toxicological properties, helping to understand the carcinogenic potential of new compounds (Ashby et al., 1978).

Role in Plant Biology

Although not directly related to the specific compound , the study on 1-aminocyclopropane-1-carboxylic acid (ACC) emphasizes the role of simple molecules in complex biological processes like plant growth and stress response, suggesting a potential area of research for structurally similar compounds (Van de Poel & Van Der Straeten, 2014).

Bioisosteres and Drug Development

Research on novel carboxylic acid bioisosteres, including those related to thiophene derivatives, has shown promising implications for drug development. These studies provide insights into how modifications in molecular structure can enhance pharmacological profiles, offering a potential area for the application of Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate in therapeutic development (Horgan & O’Sullivan, 2021).

Synthesis and Biological Activity

The synthesis and biological activity of substituted acyl thioureas and acyl thiosemicarbazides, derived from acyl isothiocyanates similar to the structural features of the compound , highlight the potential for these derivatives in medicinal chemistry due to their versatile biological activities (Kholodniak & Kovalenko, 2022).

Thiochromones and Pharmacological Research

Studies on 2-mono- and 2,3-disubstituted thiochromones, which share a thiophene moiety, have integrated data on their synthesis, chemical reactivity, and biological activity. This research demonstrates the broad applicability of thiophene derivatives in pharmacological research, suggesting potential areas of application for this compound (Sosnovskikh, 2018).

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is not specified in the available resources. It’s used for proteomics research, which suggests it may interact with proteins in some way .

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-10(2)3/h5-10H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKDPLMAWMZDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.